molecular formula C8H13N3O4S B151819 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- CAS No. 25459-12-5

1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-

Cat. No.: B151819
CAS No.: 25459-12-5
M. Wt: 247.27 g/mol
InChI Key: HJLSLZFTEKNLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as Tinidazole (CAS: 19387-91-8), is a nitroimidazole derivative used to treat protozoal infections (e.g., giardiasis, amebiasis) and bacterial vaginosis . Its structure includes a 2-methyl-4-nitroimidazole core substituted with a 1-(2-(ethylsulfonyl)ethyl) group. The ethylsulfonyl moiety enhances polarity and metabolic stability, improving systemic bioavailability compared to earlier nitroimidazoles like metronidazole .

Preparation Methods

Traditional Nitration Methods

Sulfuric and Nitric Acid Nitration

The foundational approach for introducing the nitro group at the 4-position of the imidazole ring involves nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This method, adapted from protocols for analogous nitroimidazoles, proceeds as follows:

  • Disulfation : Imidazole is dissolved in 98% sulfuric acid at 18–25°C to form a disulfated imidazole salt .

  • Nitration : The disulfated intermediate is treated with a nitration mixture (H₂SO₄:HNO₃ = 3:1 v/v) at 50–150°C for 2–5 hours .

  • Neutralization : The reaction mixture is cooled and neutralized with aqueous ammonia (NH₃), precipitating 4-nitroimidazole derivatives.

Key Parameters :

  • Temperature control during nitration is critical to avoid over-nitration or decomposition.

  • Yields range from 65% to 92%, depending on the stoichiometric ratio of nitric acid to imidazole .

Limitations :

  • Generation of hazardous NOₓ gases.

  • Requires extensive post-reaction purification to remove sulfonic acid by-products.

Advanced Nitration Using N₂O₅ Mixed Acid

Patent-Catalyzed Nitration (CN104592123A)

A patent-pending method employs dinitrogen pentoxide (N₂O₅) as a nitrating agent, offering improved regioselectivity and reduced side reactions :

  • Disulfated Salt Formation : Imidazole is reacted with 98% H₂SO₄ at 20°C for 20 minutes .

  • N₂O₅ Nitration : The disulfated salt is treated with N₂O₅-mixed acid at 50°C for 30 minutes, achieving quantitative conversion to 4-nitroimidazole .

  • Precipitation : The product is isolated by adjusting the pH to 4.5 with NH₃ and cooling to 0°C .

Advantages :

  • Higher yield (78%) compared to traditional methods .

  • Reduced reaction time and milder conditions.

Industrial Applicability :

  • Compatible with continuous flow reactors for large-scale production.

Alkylation Strategies for Side-Chain Introduction

Nucleophilic Alkylation with 2-(Ethylsulfonyl)ethyl Bromide

The ethylsulfonylethyl side chain is introduced via alkylation of 2-methyl-4-nitroimidazole:

  • Substrate Preparation : 2-Methyl-4-nitroimidazole is synthesized via the nitration methods described above.

  • Alkylation : The substrate reacts with 2-(ethylsulfonyl)ethyl bromide in acetonitrile (CH₃CN) at 60°C for 6–8 hours, using potassium carbonate (K₂CO₃) as a base.

  • Workup : The product is purified via recrystallization from ethanol/water.

Reaction Optimization :

  • Solvent choice (polar aprotic solvents like CH₃CN) enhances nucleophilicity.

  • Yields: 66–85%, depending on the purity of the alkylating agent.

Industrial-Scale Synthesis Strategies

Continuous Flow Reactor Systems

Industrial production prioritizes safety and efficiency through continuous flow chemistry:

  • Nitration Step : Exothermic nitration reactions are conducted in tubular reactors with precise temperature control (50–60°C).

  • Alkylation Step : Microreactors enable rapid mixing of reagents, reducing side reactions.

Benefits :

  • Scalability to multi-kilogram batches.

  • Enhanced heat dissipation mitigates thermal runaway risks.

Comparative Analysis of Preparation Methods

ParameterTraditional H₂SO₄/HNO₃ N₂O₅ Mixed Acid Industrial Flow Reactor
Yield 65–92%78%70–85%
Reaction Time 5–8 hours1–2 hours3–4 hours
By-Products Sulfonic acids, NOₓMinimal<5% impurities
Scalability Batch-limitedBatch/ContinuousContinuous

Optimization Techniques and Reaction Parameter Control

Temperature and Solvent Effects

  • Nitration : Lower temperatures (50–60°C) favor 4-nitro regioisomer formation over 5-nitro derivatives .

  • Alkylation : Elevated temperatures (60°C) accelerate SN2 mechanisms without compromising ester group stability.

Catalytic Enhancements

  • Acid Catalysts : Sulfuric acid serves dual roles as solvent and catalyst in nitration .

  • Base Selection : K₂CO₃ outperforms NaOH in alkylation due to reduced hydrolysis.

Chemical Reactions Analysis

Types of Reactions: Tinidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • The compound is recognized as a degradation product of Tinidazole, a nitroimidazole antibiotic used to treat infections caused by protozoa and anaerobic bacteria. Its structural similarity suggests potential antimicrobial properties, making it a candidate for further research in antibiotic development .
  • Antiprotozoal Agent
    • Similar to Tinidazole, it may exhibit efficacy against parasites responsible for diseases such as trichomoniasis and giardiasis. Studies indicate that nitroimidazoles are effective in disrupting the DNA of protozoa, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various nitroimidazole derivatives, including 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-. Results indicated that compounds with similar functional groups demonstrated significant activity against Trichomonas vaginalis and Giardia lamblia. The study highlighted the importance of the nitro group in mediating biological activity .

Case Study 2: Synthesis and Derivative Exploration

Research focused on synthesizing derivatives of the compound to enhance its pharmacological properties. Modifications to the ethylsulfonyl group were shown to improve solubility and bioavailability. This work suggests pathways for developing new formulations with enhanced therapeutic effects .

Mechanism of Action

Tinidazole exerts its effects by disrupting the DNA of susceptible organisms. The nitro group of tinidazole is reduced by a ferredoxin-mediated electron transport system in protozoa and anaerobic bacteria. This reduction generates free nitro radicals, which cause DNA strand breaks and inhibit DNA synthesis, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares Tinidazole with structurally related imidazole derivatives:

Compound Name Substituent(s) Molecular Weight Key Functional Group Solubility (Predicted) Pharmacological Use Reference
Tinidazole 1-(2-(ethylsulfonyl)ethyl) 247.27 g/mol Ethylsulfonyl Moderate (polar) Systemic antimicrobial
1-ethyl-2-methyl-4-nitro-1H-imidazole 1-ethyl 155.16 g/mol Ethyl Low (nonpolar) Research intermediate
1-(2-(ethylthio)ethyl)-2-methyl-4-nitro-1H-imidazole 1-(2-(ethylthio)ethyl) 215.28 g/mol Ethylthioether Moderate Tinidazole impurity/metabolite
1-methyl-2-[(1-methylethyl)sulfinyl]-4-nitro-1H-imidazole 2-(isopropylsulfinyl) 217.25 g/mol Sulfoxide High (oxidized) Antifungal research
1H-Imidazole derivatives with dichlorophenyl groups (e.g., Enilconazole) 2,4-dichlorophenyl + alkoxy Varies (~300 g/mol) Aromatic chlorides Very low Agricultural fungicide

Key Observations:

  • Polarity and Solubility: Tinidazole’s ethylsulfonyl group increases polarity compared to nonpolar ethyl (155.16 g/mol) or thioether (215.28 g/mol) analogs, enhancing water solubility and oral absorption .
  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than thioethers or sulfoxides, extending Tinidazole’s half-life .
  • Biological Activity : Dichlorophenyl-substituted imidazoles (e.g., Enilconazole) exhibit antifungal activity but lower solubility, limiting systemic use .

Pharmacokinetic and Pharmacodynamic Differences

Tinidazole vs. 1-(2-(ethylthio)ethyl)-2-methyl-4-nitro-1H-imidazole

  • Tinidazole : The sulfonyl group improves stability against hepatic enzymes, achieving a plasma half-life of 12–14 hours. It penetrates anaerobic tissues effectively due to moderate lipophilicity .
  • Ethylthioether Analog : The thioether group is susceptible to oxidation, forming sulfoxide metabolites (e.g., ’s sulfinyl derivative) with reduced efficacy. This compound is primarily a Tinidazole synthesis intermediate .

Tinidazole vs. Dichlorophenyl Derivatives

  • Enilconazole : The 2,4-dichlorophenyl group enhances binding to fungal cytochrome P450 enzymes but reduces solubility, restricting use to topical applications . Tinidazole’s nitro group instead generates cytotoxic free radicals under anaerobic conditions, targeting protozoal DNA .

Biological Activity

1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- (CAS Number: 25459-12-5), is a nitroimidazole derivative that has garnered interest due to its potential biological activities, particularly in the field of antimicrobial and antiprotozoal agents. This compound is recognized as an impurity of tinidazole, a well-known antibiotic used in treating various infections. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H13N3O4S
  • Molecular Weight : 247.27 g/mol
  • IUPAC Name : 1-(2-ethylsulfonylethyl)-2-methyl-4-nitroimidazole
  • SMILES Notation : CCS(=O)(=O)CCn1cc(nc1C)N+[O-]

The biological activity of nitroimidazoles, including 1H-imidazole derivatives, primarily stems from their ability to generate reactive oxygen species (ROS) upon reduction. This process is initiated by the reduction of the nitro group, which leads to the formation of nitroso intermediates that can cause oxidative damage to cellular components. The mechanism can be summarized as follows:

  • Reduction of Nitro Group : The nitro group undergoes enzymatic reduction to form reactive intermediates.
  • Formation of Reactive Oxygen Species : These intermediates can generate ROS, leading to oxidative stress within microbial cells.
  • Cytotoxic Effects : The resulting oxidative damage can disrupt cellular functions and lead to cell death.

Antimicrobial Activity

Research indicates that 1H-imidazole derivatives exhibit significant antimicrobial properties against a variety of pathogens. For instance:

  • Against Anaerobic Bacteria : Nitroimidazoles are particularly effective against anaerobic bacteria such as Helicobacter pylori, which is implicated in gastric infections. The reduction of the nitro group activates the compound, enhancing its antibacterial efficacy .
  • Antiprotozoal Activity : Similar compounds have shown effectiveness against protozoal infections, including those caused by Trichomonas vaginalis and Giardia lamblia. The mechanism involves similar ROS generation leading to cell death in these pathogens .

Case Studies

Several studies have explored the biological effects of nitroimidazoles:

  • Study on Nitrogen Oxide Release : A study demonstrated that certain nitroimidazoles release nitrogen oxides upon reduction, contributing to their antimicrobial activity. This release was assessed using DAF-2DA dye assays, indicating localized NO formation within cells .
  • Comparative Efficacy Studies : Comparative studies have shown that derivatives like tinidazole are more effective than their parent compounds due to structural modifications that enhance their pharmacokinetic properties .

Data Table: Biological Activity Overview

Compound NameTypeTarget PathogenMechanism
TinidazoleAntibioticHelicobacter pyloriROS generation via nitro group reduction
MetronidazoleAntibioticTrichomonas vaginalisOxidative stress induction
1H-Imidazole DerivativeAntimicrobialAnaerobic bacteriaCytotoxicity through ROS

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1H-imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via sequential functionalization of the imidazole core. A plausible route involves:
    • Nitro Group Introduction : Electrophilic nitration at the 4-position of 2-methylimidazole under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
    • Ethylsulfonyl Group Attachment : Alkylation of the 1-position with 2-(ethylsulfonyl)ethyl bromide in a polar aprotic solvent (e.g., DMF) under inert atmosphere, followed by oxidation of the sulfide intermediate to sulfone using H₂O₂ or mCPBA .
  • Critical Parameters :
    • Temperature control (<50°C) to prevent decomposition of the nitro group .
    • Use of anhydrous solvents and inert gas (N₂/Ar) to avoid side reactions with moisture-sensitive intermediates .

Q. How can purification challenges (e.g., byproduct removal) be addressed for this compound?

Methodological Answer:

  • Chromatographic Techniques : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts like unreacted nitro precursors or sulfone oxidation intermediates .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility differences between the target compound and impurities .

Advanced Research Questions

Q. How can regioselectivity in functionalizing the imidazole ring be controlled during synthesis?

Methodological Answer:

  • Directing Groups : The nitro group at the 4-position acts as a meta-director, influencing electrophilic substitution patterns. For example, sulfonation or halogenation at the 5-position can be achieved using SO₃·pyridine or NXS (X = Cl, Br) in DCM .
  • Catalytic Strategies : Transition-metal catalysts (e.g., Pd/Cu) enable site-selective cross-coupling reactions for introducing aryl/alkyl groups at specific positions .

Q. What spectroscopic and computational methods are effective for structural validation and electronic property analysis?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : The ethylsulfonyl group’s CH₂ protons resonate as a quartet at δ 3.5–4.0 ppm, while the nitro group deshields adjacent protons (C3-H) to δ 8.2–8.5 ppm .
    • ¹³C NMR : The sulfone carbon (SO₂) appears at δ 55–60 ppm, distinct from nitro carbons (δ 140–150 ppm) .
  • Computational Modeling :
    • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic distributions and reactive sites. For example, the nitro group’s electron-withdrawing effect increases electrophilicity at the 5-position .

Q. How can in-silico molecular docking predict biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Target Selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., cytochrome P450, EGFR kinases) .
  • Docking Workflow :
    • Prepare the ligand (target compound) using Open Babel for charge assignment.
    • Use AutoDock Vina to simulate binding affinities (ΔG values) against protein targets (PDB: 1M17 for EGFR) .
    • Validate poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .

Q. How do structural variations (e.g., sulfone vs. sulfide derivatives) impact physicochemical properties?

Methodological Answer:

  • Comparative Analysis :

    PropertySulfone DerivativeSulfide Derivative
    LogP1.2 (lower lipophilicity)2.8 (higher lipophilicity)
    Solubility0.5 mg/mL (aqueous)<0.1 mg/mL (aqueous)
    Thermal StabilityDecomposes at 220°CDecomposes at 180°C
    Data derived from TGA/DSC and shake-flask experiments .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar imidazole derivatives?

Methodological Answer:

  • Root Causes :
    • Reagent Purity : Impurities in starting materials (e.g., 2-methylimidazole) can reduce yields by 10–15% .
    • Oxidation Efficiency : Incomplete sulfide→sulfone conversion (e.g., using H₂O₂ without catalytic Na₂WO₄) may leave unreacted intermediates .
  • Mitigation :
    • Monitor reaction progress via TLC or HPLC at each step.
    • Optimize oxidation conditions: 3 eq. mCPBA in DCM at 0°C → RT for 12 hours .

Properties

IUPAC Name

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLSLZFTEKNLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023676
Record name Tinidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tinidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L
Record name SID855690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Tinidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tinidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless crystals from benzene

CAS No.

148159-84-6, 19387-91-8
Record name 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148159-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tinidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19387-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tinidazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tinidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tinidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tinidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TINIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033KF7V46H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TINIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tinidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

127-128 °C, 127 - 128 °C
Record name Tinidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TINIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tinidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.